molecular formula C16H13FO4 B6378958 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol CAS No. 1261996-17-1

5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol

Cat. No.: B6378958
CAS No.: 1261996-17-1
M. Wt: 288.27 g/mol
InChI Key: AWDBRGRHWIBLJW-UHFFFAOYSA-N
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Description

5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol is an organic compound that features a phenolic structure with an ethoxycarbonyl group and a fluorine atom attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and reagents is crucial to ensure the scalability and environmental sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of advanced materials with unique properties

Mechanism of Action

The mechanism of action of 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol involves its interaction with specific molecular targets. For instance, its phenolic group can participate in hydrogen bonding and other interactions with biological macromolecules. The fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets. The ethoxycarbonyl group can influence the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Ethoxycarbonyl)-2-fluorophenylboronic Acid
  • 4-(Ethoxycarbonyl)-3-fluorophenylboronic Acid
  • 5-(Ethoxycarbonyl)-2-fluorophenylboronic Acid

Uniqueness

5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the ethoxycarbonyl and fluorine groups on the aromatic ring can significantly influence its reactivity and interactions with other molecules .

Properties

IUPAC Name

ethyl 2-fluoro-4-(4-formyl-3-hydroxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO4/c1-2-21-16(20)13-6-5-10(7-14(13)17)11-3-4-12(9-18)15(19)8-11/h3-9,19H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWDBRGRHWIBLJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)C=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60685352
Record name Ethyl 3-fluoro-4'-formyl-3'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261996-17-1
Record name Ethyl 3-fluoro-4'-formyl-3'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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